molecular formula C7H19Cl2N3 B2744485 1-(2-Hydrazinylethyl)piperidine dihydrochloride CAS No. 824-92-0

1-(2-Hydrazinylethyl)piperidine dihydrochloride

Cat. No.: B2744485
CAS No.: 824-92-0
M. Wt: 216.15
InChI Key: INTSVTZAPWDERC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Hydrazinylethyl)piperidine dihydrochloride typically involves the reaction of piperidine with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The general synthetic route can be summarized as follows:

    Reaction of Piperidine with Hydrazine: Piperidine is reacted with hydrazine hydrate in an aqueous medium.

    Formation of the Dihydrochloride Salt: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(2-Hydrazinylethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(2-Hydrazinylethyl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of stable hydrazone linkages. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2-Hydrazinylethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Hydrazinylethyl)pyrrolidine dihydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(2-Hydrazinylethyl)morpholine dihydrochloride: Contains a morpholine ring, offering different chemical properties.

    1-(2-Hydrazinylethyl)piperazine dihydrochloride: Features a piperazine ring, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

IUPAC Name

2-piperidin-1-ylethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.2ClH/c8-9-4-7-10-5-2-1-3-6-10;;/h9H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTSVTZAPWDERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-92-0
Record name 1-(2-hydrazinylethyl)piperidine dihydrochloride
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